molecular formula C13H12N2O B168990 4-methyl-N-(2-pyridinyl)benzamide CAS No. 14547-80-9

4-methyl-N-(2-pyridinyl)benzamide

Cat. No.: B168990
CAS No.: 14547-80-9
M. Wt: 212.25 g/mol
InChI Key: BSVQSENXORJKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-pyridinyl)benzamide is an organic compound with the molecular formula C13H12N2O It is a benzamide derivative where the benzamide moiety is substituted with a methyl group at the 4-position and a pyridin-2-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-pyridinyl)benzamide typically involves the reaction of 4-methylbenzoic acid with pyridin-2-ylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-pyridinyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(2-pyridinyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-methyl-pyridin-2-yl)-benzamide
  • 4-methoxy-N-(4-methyl-2-pyridinyl)benzamide
  • 4-methyl-N-pyridin-4-yl-benzamide
  • 2-methyl-N-(4-methyl-2-pyridinyl)benzamide

Uniqueness

4-methyl-N-(2-pyridinyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

14547-80-9

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H12N2O/c1-10-5-7-11(8-6-10)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16)

InChI Key

BSVQSENXORJKSQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

14547-80-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.